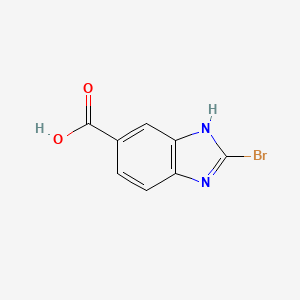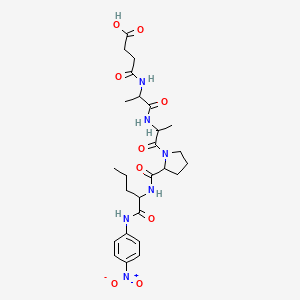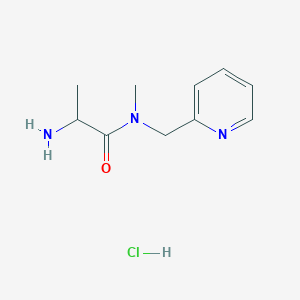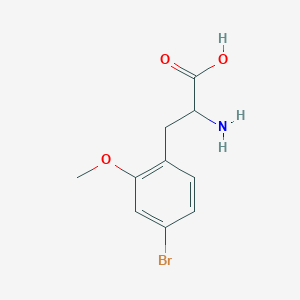
2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle est un composé organofluoré caractérisé par la présence de groupes fonctionnels difluorométhoxy et fluorobenzènesulfonyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle implique généralement l'introduction du groupe difluorométhoxy sur un précurseur de chlorure de fluorobenzènesulfonyle. Une méthode courante consiste à faire réagir le chlorure de 4-fluorobenzènesulfonyle avec l'éther difluorométhylique en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique tel que le dichlorométhane à basse température pour assurer un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du processus. De plus, un contrôle strict des conditions de réaction, telles que la température et la pression, est crucial pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle subit différents types de réactions chimiques, notamment :
Substitution nucléophile : Le groupe sulfonyle est très réactif envers les nucléophiles, conduisant à la formation de dérivés sulfonamide ou sulfonate.
Substitution électrophile aromatique : Le cycle aromatique peut subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, dans des conditions appropriées.
Réduction : Le groupe sulfonyle peut être réduit en l'hydrure de sulfonyle correspondant à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Substitution nucléophile : Les nucléophiles courants comprennent les amines, les alcools et les thiols. Les réactions sont généralement effectuées dans des solvants aprotiques polaires tels que le diméthylformamide ou l'acétonitrile.
Substitution électrophile aromatique : Des réactifs tels que l'acide nitrique ou le brome en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium sont couramment utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans l'éther anhydre ou le tétrahydrofurane sont utilisés.
Principaux produits formés
Sulfonamides : Formées par la réaction avec les amines.
Sulfonates : Formées par la réaction avec les alcools ou les thiols.
Dérivés aromatiques : Formés par des réactions de substitution électrophile aromatique.
Applications De Recherche Scientifique
Le chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de composés organofluores complexes. Sa réactivité unique le rend précieux dans le développement de nouvelles méthodologies de synthèse.
Biologie : Employé dans la modification de biomolécules, telles que les peptides et les protéines, pour étudier leur structure et leur fonction.
Médecine : Investigué pour son utilisation potentielle dans le développement de produits pharmaceutiques, en particulier comme précurseur de molécules bioactives.
Industrie : Utilisé dans la production de produits agrochimiques et de produits chimiques de spécialité en raison de sa stabilité et de sa réactivité.
5. Mécanisme d'action
Le mécanisme d'action du chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle implique principalement sa réactivité envers les nucléophiles et les électrophiles. Le groupe sulfonyle agit comme un centre électrophile, réagissant facilement avec les nucléophiles pour former des dérivés sulfonamide ou sulfonate. De plus, le groupe difluorométhoxy peut influencer les propriétés électroniques du cycle aromatique, affectant sa réactivité dans les réactions de substitution électrophile aromatique.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, readily reacting with nucleophiles to form sulfonamide or sulfonate derivatives. Additionally, the difluoromethoxy group can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Chlorure de 4-fluorobenzènesulfonyle : Il n'a pas le groupe difluorométhoxy, ce qui entraîne des réactivités et des applications différentes.
Chlorure de 2-(trifluorométhoxy)-4-fluorobenzènesulfonyle : Il contient un groupe trifluorométhoxy au lieu d'un groupe difluorométhoxy, ce qui entraîne des variations des propriétés électroniques et de la réactivité.
Chlorure de 2-(difluorométhoxy)benzènesulfonyle : Structure similaire mais sans l'atome de fluor supplémentaire sur le cycle aromatique.
Unicité
Le chlorure de 2-(difluorométhoxy)-4-fluorobenzènesulfonyle est unique en raison de la présence des groupes difluorométhoxy et fluorobenzènesulfonyle. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui en fait un composé précieux dans diverses applications de synthèse et de recherche.
Propriétés
Formule moléculaire |
C7H4ClF3O3S |
|---|---|
Poids moléculaire |
260.62 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-2-1-4(9)3-5(6)14-7(10)11/h1-3,7H |
Clé InChI |
OVDJXPUWMGRMDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)

![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)
![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)


![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

